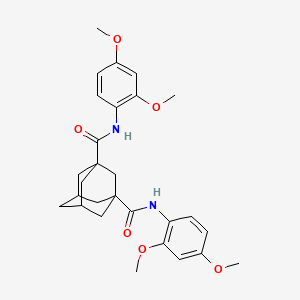

![molecular formula C12H14O2Si B2517241 3-[(三甲基甲硅烷基)乙炔基]苯甲酸 CAS No. 16116-82-8](/img/structure/B2517241.png)

3-[(三甲基甲硅烷基)乙炔基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

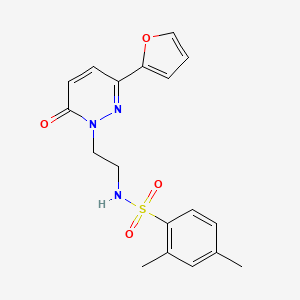

The compound 3-[(Trimethylsilyl)ethynyl]benzoic acid is a benzoic acid derivative characterized by the presence of a trimethylsilyl group attached to an ethynyl linkage at the meta position of the benzoic acid ring. The trimethylsilyl group is known to be electron-donating, which can influence the acidity of the carboxyl group in benzoic acid derivatives .

Synthesis Analysis

The synthesis of silicon-containing benzoic acid derivatives, including those with trimethylsilyl groups, typically involves reactions such as Friedel-Crafts O-acylation. For example, a series of novel terminal trimethylsilylacetylene benzoate derivatives were synthesized using this method, confirming the chemical structures through standard spectroscopic techniques . Although the specific synthesis of 3-[(Trimethylsilyl)ethynyl]benzoic acid is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of silicon-containing benzoic acid derivatives has been investigated using X-ray crystallography, FTIR, and NMR spectroscopy. Quantum chemical methods such as DFT and HF computations have been used to optimize molecular geometries, which showed good agreement with experimental structures obtained from X-ray diffraction. The electronic absorption bands and vibrational frequencies computed by DFT were also in line with experimental data, indicating a reliable prediction of the molecular structure .

Chemical Reactions Analysis

The reactivity of trimethylsilyl substituted benzoic acids has been studied by preparing corresponding ethyl esters and determining their alkaline saponification rates. The electron-donating nature of the trimethylsilyl group can influence the reactivity of the carboxyl group, affecting the rates of such reactions . Additionally, the mapped electrostatic potentials revealed reactive sites that are consistent with the formation of dimer supramolecular structures in the crystals via hydrogen bonding .

Physical and Chemical Properties Analysis

The physical properties of trimethylsilyl benzoate derivatives, such as their mesomorphic behavior, have been evaluated using polarized optical microscopy and differential scanning calorimetry. Some derivatives exhibited liquid crystalline properties with a wide thermal range, indicating the potential for applications in liquid crystal technology . The chemical properties, including the energies of frontier molecular orbitals, energy gap, dipole moment, and molecular descriptors, have been calculated for these compounds, providing insight into their electronic structure and potential reactivity .

科学研究应用

给电子特性

像3-[(三甲基甲硅烷基)乙炔基]苯甲酸这样的化合物中的三甲基甲硅烷基团已被识别为给电子基团。这影响了苯甲酸中羧基的酸度,影响了三甲基甲硅烷基取代的苯甲酸及其酯在化学反应中的反应性(Roberts, Mcelhill, & Armstrong, 1949)。

结构和量子化学研究

苯甲酸衍生物中的三甲基甲硅烷基尾部已使用 X 射线晶体学、FTIR 和 NMR 合成和表征。密度泛函理论等量子化学方法已被用于研究它们的分子结构,揭示了它们的电子吸收特性和反应位点(Zaltariov 等,2016)。

聚合物中的合成和应用

据报道,带有叠氮化物和末端炔基的侧基的聚降冰片烯的合成,包括 3-[(三甲基甲硅烷基)乙炔基]苯甲酸衍生物。这些化合物作为新型聚合物的会聚合成的关键中间体(Zhang, Peng, & Fan, 2011)。

交联共轭聚合物的合成

使用与 3-[(三甲基甲硅烷基)乙炔基]苯甲酸具有相似结构的化合物(如 1,4-双((三甲基甲硅烷基)乙炔基)苯)催化合成交联共轭聚合物已被探索。这个过程涉及在 CC 三键上添加 CH 键,突出了这些化合物在聚合物化学中的潜力(Londergan, You, Thompson, & Weber, 1998)。

共轭烯酮的合成

(三甲基甲硅烷基)乙炔基溴化物与 3-[(三甲基甲硅烷基)乙炔基]苯甲酸密切相关,已用于共轭 (E)-烯酮的合成,突出了这些化合物在有机合成中的用途(Hoshi, Yamazaki, & Okimoto, 2010)。

新型分子的合成和表征

据报道,合成了和表征了含有三甲基甲硅烷基的新型分子,如 3-[(三甲基甲硅烷基)乙炔基]苯甲酸中的分子。这些研究提供了对它们的结构特性及其在材料科学中的潜在应用的见解(Srinivasa & Hariprasad, 2014)。

安全和危害

属性

IUPAC Name |

3-(2-trimethylsilylethynyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFJDDIMHALNJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride](/img/structure/B2517163.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)

![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)

![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)